molecular formula C17H19ClN4O4S B10979842 N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine

N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine

Cat. No.: B10979842
M. Wt: 410.9 g/mol
InChI Key: UMZPSKSBMURWJA-GFCCVEGCSA-N
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Description

N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine is a synthetic compound that belongs to the class of carbamoyl derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and an ornithine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling with D-ornithine: The final step involves coupling the synthesized thiazole derivative with D-ornithine using carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biochemistry: It can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N5-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorophenyl group play a crucial role in binding to the active site of the target, thereby modulating its activity. The carbamoyl group may also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the chlorophenyl group and the D-ornithine backbone further enhances its specificity and potency in various applications.

Properties

Molecular Formula

C17H19ClN4O4S

Molecular Weight

410.9 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C17H19ClN4O4S/c1-9-13(27-15(21-9)10-5-2-3-6-11(10)18)14(23)22-12(16(24)25)7-4-8-20-17(19)26/h2-3,5-6,12H,4,7-8H2,1H3,(H,22,23)(H,24,25)(H3,19,20,26)/t12-/m1/s1

InChI Key

UMZPSKSBMURWJA-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N[C@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

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